molecular formula C6H5Br2NO2 B3055646 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 66067-06-9

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3055646
CAS No.: 66067-06-9
M. Wt: 282.92 g/mol
InChI Key: OZAXVWIMCAEERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative with the molecular formula C6H5Br2NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups replacing the bromine atoms .

Scientific Research Applications

Chemistry

In chemistry, 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential biological activities. Brominated pyrrole derivatives have shown promise as antimicrobial and anticancer agents, making them of interest in drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to identify compounds with specific biological targets and mechanisms of action .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine atoms and the methyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,5-dibromo-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2/c1-9-4(6(10)11)2-3(7)5(9)8/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXVWIMCAEERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512521
Record name 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66067-06-9
Record name 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.